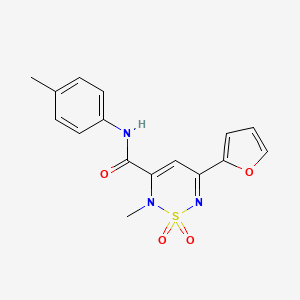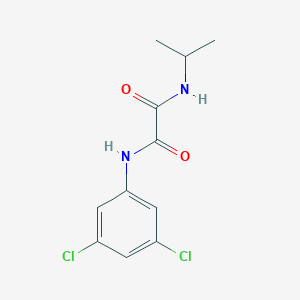![molecular formula C20H22Cl2N2O3S B4767072 1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4767072.png)
1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide
説明
1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It has been widely used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes.
作用機序
1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide acts as a competitive antagonist of the adenosine A1 receptor. It binds to the receptor and prevents the binding of adenosine, which is the endogenous ligand of the receptor. By blocking the adenosine A1 receptor, this compound can modulate the activity of various signaling pathways that are regulated by adenosine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific signaling pathways that are regulated by adenosine A1 receptors. In general, adenosine A1 receptor activation leads to the inhibition of neurotransmitter release, the modulation of ion channels, and the regulation of intracellular signaling pathways.
By blocking the adenosine A1 receptor, this compound can enhance the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This compound can also modulate the activity of ion channels such as the NMDA receptor and the GABA receptor. In addition, this compound can activate intracellular signaling pathways such as the MAPK/ERK pathway and the PKC pathway.
実験室実験の利点と制限
1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for the specific modulation of adenosine A1 receptor signaling pathways. This compound is also relatively stable and easy to handle, which makes it suitable for in vitro and in vivo experiments.
However, there are also some limitations to the use of this compound in lab experiments. This compound has a relatively short half-life in vivo, which may limit its effectiveness in long-term experiments. In addition, this compound may have off-target effects on other adenosine receptor subtypes or other signaling pathways, which may complicate the interpretation of experimental results.
将来の方向性
For the study of 1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide and adenosine A1 receptors include the investigation of their role in neurodegenerative diseases and cardiovascular diseases.
科学的研究の応用
1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that acts as a neuromodulator in the central nervous system and as a signaling molecule in various physiological processes. Adenosine A1 receptors are widely expressed in the brain, heart, and other organs. They are involved in the regulation of neurotransmitter release, synaptic plasticity, and cardiovascular function.
This compound has been used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. For example, this compound has been used to investigate the effects of adenosine A1 receptor blockade on cognitive function, sleep, and pain perception. This compound has also been used to study the role of adenosine A1 receptors in cardiovascular diseases such as hypertension and heart failure.
特性
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-N-(2-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O3S/c21-17-6-7-18(22)19(14-17)28(26,27)24-12-9-16(10-13-24)20(25)23-11-8-15-4-2-1-3-5-15/h1-7,14,16H,8-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVCPMQHHNULJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-methoxyphenyl)-5-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4766989.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine hydrochloride](/img/structure/B4766993.png)
![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B4766998.png)
![3-[(4-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B4767006.png)
![2-{[4-allyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4767009.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B4767021.png)
![1-butyl-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4767055.png)
![4-(4-morpholinylmethyl)-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4767059.png)

![2-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B4767083.png)

![6-[3-(4-morpholinyl)propyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4767095.png)

